Subtype-Selective ER Binding Affinity: rel-(R,R)-THC vs. (S,S)-THC Enantiomeric Pair
rel-(R,R)-THC binds ERα with Ki = 9.0 nM and ERβ with Ki = 3.6 nM, yielding a 2.5-fold higher affinity for ERβ relative to ERα [1]. In contrast, the enantiomeric (S,S)-THC exhibits 20-fold lower ERβ binding affinity compared to rel-(R,R)-THC, with functional activity inverted from antagonist to agonist at ERβ [2]. The stereochemical configuration thus controls both quantitative binding potency and qualitative functional outcome.
| Evidence Dimension | Estrogen receptor subtype binding affinity |
|---|---|
| Target Compound Data | ERα Ki = 9.0 nM; ERβ Ki = 3.6 nM |
| Comparator Or Baseline | (S,S)-THC: ERβ affinity 20-fold lower than rel-(R,R)-THC |
| Quantified Difference | 2.5-fold ERβ preference (R,R); 20-fold ERβ affinity reduction (S,S vs. R,R) |
| Conditions | Competitive radioligand binding assay using human ERα and ERβ |
Why This Matters
This enantiomer-specific binding dictates that only rel-(R,R)-THC achieves sub-10 nM potency at both ER subtypes, making stereochemical purity a non-negotiable procurement specification.
- [1] Sun J, Meyers MJ, Fink BE, et al. Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-α or estrogen receptor-β. Endocrinology. 1999;140(2):800-804. View Source
- [2] Meyers MJ, Sun J, Carlson KE, et al. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysenes. J Med Chem. 1999;42(13):2456-2468. View Source
